molecular formula C18H19N3O2 B244475 3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide

3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide

Numéro de catalogue B244475
Poids moléculaire: 309.4 g/mol
Clé InChI: ZRCAQHGGJVLUSX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as JNJ-54175446 and is a selective antagonist of the orexin 1 receptor. The orexin 1 receptor is a G-protein-coupled receptor that is primarily expressed in the lateral hypothalamus and plays a crucial role in the regulation of wakefulness and sleep. The discovery of JNJ-54175446 has led to extensive research on its synthesis, mechanism of action, and potential applications in the field of neuroscience.

Mécanisme D'action

JNJ-54175446 works by selectively blocking the orexin 1 receptor, which is involved in the regulation of wakefulness and sleep. The orexin 1 receptor is primarily expressed in the lateral hypothalamus and is activated by the neuropeptides orexin A and orexin B. The activation of the orexin 1 receptor promotes wakefulness and arousal. By blocking the orexin 1 receptor, JNJ-54175446 promotes sleep and reduces wakefulness.
Biochemical and Physiological Effects:
JNJ-54175446 has been shown to have several biochemical and physiological effects. The compound has been shown to reduce wakefulness and increase sleep in preclinical studies. In addition, JNJ-54175446 has been shown to have anxiolytic and antidepressant effects. The compound has also been shown to reduce the expression of orexin A and orexin B in the lateral hypothalamus, which suggests that it may have a long-lasting effect on the regulation of sleep and wakefulness.

Avantages Et Limitations Des Expériences En Laboratoire

JNJ-54175446 has several advantages for lab experiments. The compound is highly selective for the orexin 1 receptor, which makes it a useful tool for studying the role of the orexin system in the regulation of sleep and wakefulness. In addition, JNJ-54175446 has been shown to have anxiolytic and antidepressant effects, which makes it a useful tool for studying the neurobiological mechanisms of anxiety and depression.
One limitation of JNJ-54175446 is that it is a relatively new compound, and its long-term effects on the regulation of sleep and wakefulness are not yet fully understood. In addition, the compound has not yet been tested in clinical trials, which limits its potential applications in the treatment of sleep disorders.

Orientations Futures

There are several potential future directions for research on JNJ-54175446. One area of research could focus on the long-term effects of the compound on the regulation of sleep and wakefulness. Another area of research could focus on the potential applications of JNJ-54175446 in the treatment of sleep disorders, such as narcolepsy and insomnia. In addition, future research could explore the potential applications of JNJ-54175446 in the treatment of anxiety and depression.
Conclusion:
JNJ-54175446 is a promising compound that has gained significant attention in the field of neuroscience. The compound has been shown to be a selective antagonist of the orexin 1 receptor, which makes it a useful tool for studying the role of the orexin system in the regulation of sleep and wakefulness. In addition, JNJ-54175446 has been shown to have anxiolytic and antidepressant effects, which makes it a useful tool for studying the neurobiological mechanisms of anxiety and depression. While there are still limitations to its use, the potential applications of JNJ-54175446 in the treatment of sleep disorders and other neurological conditions make it an exciting area of research for the future.

Méthodes De Synthèse

The synthesis of JNJ-54175446 involves several steps, including the preparation of key intermediates and the coupling of the final product. The synthesis process has been described in detail in a research article published by Johnson et al. (2017). The authors used a combination of synthetic chemistry techniques, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, to synthesize JNJ-54175446 in high yield and purity.

Applications De Recherche Scientifique

JNJ-54175446 has been extensively studied for its potential applications in the field of neuroscience. The compound has been shown to be a selective antagonist of the orexin 1 receptor, which makes it a promising candidate for the treatment of sleep disorders, such as narcolepsy and insomnia. In addition, JNJ-54175446 has been shown to have anxiolytic and antidepressant effects in preclinical studies.

Propriétés

Formule moléculaire

C18H19N3O2

Poids moléculaire

309.4 g/mol

Nom IUPAC

3-methyl-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide

InChI

InChI=1S/C18H19N3O2/c1-11(2)9-16(22)20-14-7-6-13(10-12(14)3)18-21-17-15(23-18)5-4-8-19-17/h4-8,10-11H,9H2,1-3H3,(H,20,22)

Clé InChI

ZRCAQHGGJVLUSX-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)CC(C)C

SMILES canonique

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)CC(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.